(R)-2-(1-Aminopentyl)phenol
Description
(R)-2-(1-Aminopentyl)phenol is a chiral phenolic compound featuring a pentylamine substituent at the 2-position of the phenol ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 193.27 g/mol (calculated). The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(1R)-1-aminopentyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,10,13H,2-3,7,12H2,1H3/t10-/m1/s1 |
InChI Key |
ODQUTYLMCNHJGG-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1O)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Aminopentyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenol derivative.
Alkylation: The phenol derivative undergoes alkylation with a suitable pentyl halide under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-2-(1-Aminopentyl)phenol.
Industrial Production Methods: Industrial production of ®-2-(1-Aminopentyl)phenol may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Selection: High-purity phenol and pentyl halide are chosen.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: ®-2-(1-Aminopentyl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopentyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-(Aminomethyl)phenol
- Structure: Phenol with an aminomethyl (-CH₂NH₂) group at the 2-position.
- Molecular Weight : 123.15 g/mol .
- Key Differences: Chain Length: Shorter carbon chain (C1 vs. C5 in (R)-2-(1-Aminopentyl)phenol), reducing lipophilicity and membrane permeability. Safety: Causes skin/eye irritation (H315, H319); requires handling precautions like gloves and ventilation .
(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol
- Structure: Phenol substituted with a dihydrooxazole ring (heterocyclic group) at the 2-position.
- Molecular Weight : 205.25 g/mol .
- Key Differences: Functional Group: The oxazole ring introduces hydrogen-bonding and π-stacking capabilities, unlike the primary amine in (R)-2-(1-Aminopentyl)phenol. Reactivity: Oxazole derivatives are often used in catalysis or as ligands in asymmetric synthesis, contrasting with the adrenergic activity suggested for aminoalkylphenols .
Carvedilol Analog (R,S)-9
- Structure: Indolyloxy and methoxyphenoxy-substituted aminopropanol (β-blocker analog).
- Key Differences: Pharmacology: Exhibits dual α1/β1-adrenolytic, antiarrhythmic, and hypotensive effects . (R)-2-(1-Aminopentyl)phenol’s longer alkyl chain may enhance tissue penetration but lacks the β-blocking indole moiety. Chirality: The racemic (R,S) form of (R,S)-9 contrasts with the single enantiomer (R) configuration of the target compound, which could improve receptor specificity.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs.
Research Findings and Mechanistic Insights
- Stereochemistry: The (R)-enantiomer likely offers superior receptor binding efficiency, as seen in other chiral β-blockers (e.g., propranolol) .
- Toxicity : Primary amines (as in the target compound) may exhibit higher reactivity and toxicity compared to ether or heterocyclic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
